molecular formula C9H5BrIN B1522635 8-Bromo-3-iodoquinoline CAS No. 917251-85-5

8-Bromo-3-iodoquinoline

Cat. No. B1522635
CAS RN: 917251-85-5
M. Wt: 333.95 g/mol
InChI Key: JPJKDNAXYHDTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-iodoquinoline is a quinoline derivative . It has a molecular formula of C9H5BrIN . Quinoline derivatives are widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .


Synthesis Analysis

Quinoline-containing compounds are an important class of heterocyclic compounds. Many methods for the synthesis of substituted quinoline rings have been developed recently. Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This includes the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 8-Bromo-3-iodoquinoline is represented by the formula C9H5BrIN . The InChI code for this compound is 1S/C9H5BrIN/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H .


Physical And Chemical Properties Analysis

8-Bromo-3-iodoquinoline has a molecular weight of 333.95 . It is a solid substance . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Drug Discovery and Pharmaceutical Synthesis

8-Bromo-3-iodoquinoline serves as a versatile scaffold in medicinal chemistry. Its structure is pivotal in the synthesis of various pharmacologically active molecules. The compound’s halogen atoms are reactive sites that can undergo further chemical transformations, allowing for the creation of a diverse array of quinoline derivatives. These derivatives are often screened for their biological activities, contributing to the discovery of new therapeutic agents .

Material Science

In material science, 8-Bromo-3-iodoquinoline can be used to synthesize complex organic molecules that form part of advanced materials. For example, it can be incorporated into organic light-emitting diodes (OLEDs) or used in the development of photovoltaic cells. The compound’s ability to participate in various chemical reactions makes it a valuable component in designing materials with specific electronic properties .

Chemical Synthesis

This compound is frequently used in organic synthesis laboratories as a building block for constructing larger, more complex molecules. Its reactivity allows for the introduction of various functional groups, which can lead to the development of new chemical entities with potential industrial applications .

Chromatography and Analytical Techniques

8-Bromo-3-iodoquinoline can be utilized as a standard or reference compound in chromatographic methods and other analytical techniques. Its unique chemical signature helps in the calibration of instruments and aids in the identification of similar compounds within complex mixtures .

Biopharma Production

The biopharmaceutical industry may employ 8-Bromo-3-iodoquinoline in the synthesis of drug candidates, especially in the early stages of drug development. It can be used to create analogs of biologically active molecules, aiding in the optimization of their pharmacokinetic and pharmacodynamic properties .

Safety and Controlled Environment Research

Research into the safety profiles of chemical compounds often includes 8-Bromo-3-iodoquinoline. Its well-documented properties allow researchers to study its behavior under various conditions, contributing to a better understanding of its safety and environmental impact .

Safety and Hazards

8-Bromo-3-iodoquinoline is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

8-bromo-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKDNAXYHDTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680993
Record name 8-Bromo-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-iodoquinoline

CAS RN

917251-85-5
Record name 8-Bromo-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-bromoquinoline (commercially available, 1.0 g) in glacial acetic acid (6 mL) was added portionwise, N-iodosuccinimide (1.08 g). The resulting mixture was stirred at 70° C. for 18 hours. The reaction was cooled to room temperature and concentrated on a rotary evaporator. The residue was taken up in CH2Cl2 and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated on a rotary evaporator. The crude product was purified by flash chromatography on silica using hexane/ethyl acetate to give 0.74 g of the desired product as a white solid; MS (ES) m/z (relative intensity): 334 (M+H)+ (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-iodoquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-iodoquinoline
Reactant of Route 3
8-Bromo-3-iodoquinoline
Reactant of Route 4
8-Bromo-3-iodoquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-3-iodoquinoline
Reactant of Route 6
8-Bromo-3-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.